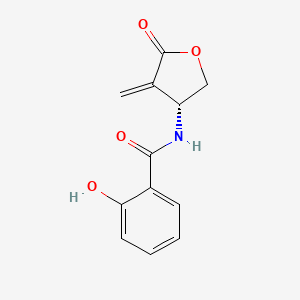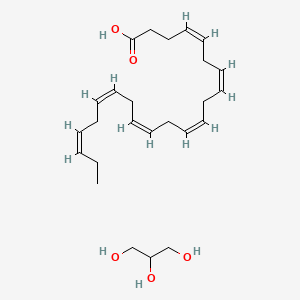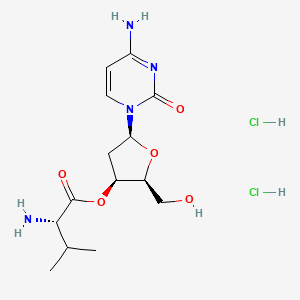
Valtorcitabine (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of valtorcitabine (dihydrochloride) involves several steps, starting from the appropriate pyrimidine nucleoside. The synthetic route typically includes the esterification of the nucleoside with an amino acid ester, followed by purification and conversion to the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Análisis De Reacciones Químicas
Valtorcitabine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert valtorcitabine to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in nucleoside analog research.
Biology: Investigated for its antiviral properties, particularly against HBV.
Medicine: Explored as a therapeutic agent for chronic hepatitis B infections.
Industry: Potential use in the development of antiviral drugs and related pharmaceuticals.
Mecanismo De Acción
Valtorcitabine (dihydrochloride) exerts its effects by inhibiting the HBV DNA polymerase enzyme, which is crucial for viral replication . Once converted to its active form, torcitabine, it is phosphorylated intracellularly to the triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination . This inhibits the replication of the virus and reduces viral load in infected individuals.
Comparación Con Compuestos Similares
Valtorcitabine (dihydrochloride) is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Lamivudine: Another nucleoside analog used to treat HBV and HIV infections.
Adefovir: A nucleotide analog used for chronic hepatitis B treatment.
Propiedades
Fórmula molecular |
C14H24Cl2N4O5 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
[(2S,3S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9-,11-,12-;;/m0../s1 |
Clave InChI |
KDDUQKQRHQCADM-MFBMKFFOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O[C@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
SMILES canónico |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



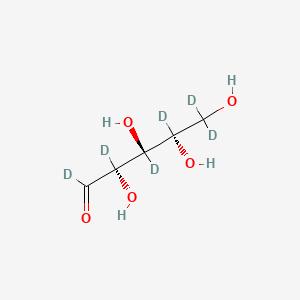

![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)




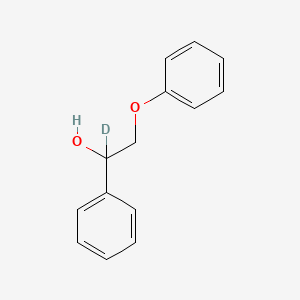
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
